14,15-EET-SI

Eicosanoid Signaling Vascular Biology In Vitro Pharmacology

14,15-EET-SI (CAS 218461-97-3), also known as (±)14(15)-EET-SI or 14(15)-EpETrE-SI, is a synthetic methyl sulfonamide analog of the endogenous epoxyeicosatrienoic acid (EET) regioisomer 14,15-EET. This compound is a tool molecule within the cytochrome P450 arachidonic acid metabolic pathway, designed specifically to resist the rapid β-oxidation and membrane esterification that degrade the natural 14,15-EET, thereby providing enhanced metabolic stability for in vitro and ex vivo experimental applications.

Molecular Formula C21H35NO4S
Molecular Weight 397.574
CAS No. 218461-97-3
Cat. No. B570722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-EET-SI
CAS218461-97-3
Synonyms14(15)-EpETrE-SI; 14(15)-EET-sulfonimide
Molecular FormulaC21H35NO4S
Molecular Weight397.574
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C
InChIInChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11-
InChIKeyUPGGGACSUDOHOT-PHTXUDHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14,15-EET-SI (CAS 218461-97-3): A Metabolically Stable Sulfonimide Analog of 14,15-EET for Eicosanoid Signaling Research


14,15-EET-SI (CAS 218461-97-3), also known as (±)14(15)-EET-SI or 14(15)-EpETrE-SI, is a synthetic methyl sulfonamide analog of the endogenous epoxyeicosatrienoic acid (EET) regioisomer 14,15-EET . This compound is a tool molecule within the cytochrome P450 arachidonic acid metabolic pathway, designed specifically to resist the rapid β-oxidation and membrane esterification that degrade the natural 14,15-EET, thereby providing enhanced metabolic stability for in vitro and ex vivo experimental applications . Unlike potent sEH inhibitors, 14,15-EET-SI functions primarily as a metabolically robust agonist for investigating EET-mediated vascular and mitogenic signaling cascades, including the activation of Src kinase and downstream tyrosine phosphorylation events [1].

Why 14,15-EET-SI Cannot Be Substituted by Natural EETs or sEH Inhibitors


Interchanging 14,15-EET-SI with its parent natural eicosanoid (14,15-EET), other EET regioisomers, or even potent sEH inhibitors would fundamentally alter experimental outcomes. First, natural 14,15-EET is rapidly metabolized by β-oxidation and sEH-catalyzed hydrolysis to the less active 14,15-DHET, severely limiting its utility in assays requiring sustained exposure . Second, the four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) exhibit significant differences in biological potency; notably, 14,15-EET is the most potent mitogen among them in renal epithelial cells [1]. Therefore, substitution with another regioisomer would introduce variability in mitogenic potency. Third, and critically, 14,15-EET-SI is a weak inhibitor of soluble epoxide hydrolase (sEH), exhibiting an IC50 of 2.03 µM [2]. In stark contrast, dedicated sEH inhibitors such as AUDA (IC50 ~ 3-69 nM) and t-AUCB (IC50 ~ 1.3-8 nM) are orders of magnitude more potent at blocking the enzyme [3]. Using a potent sEH inhibitor in place of 14,15-EET-SI would therefore block the primary metabolic pathway for all endogenous EETs, leading to global changes in the eicosanoid profile, rather than mimicking the specific, receptor-mediated actions of 14,15-EET. Consequently, 14,15-EET-SI is uniquely positioned as a direct, stable agonist for probing 14,15-EET-specific signaling pathways, a role that neither the labile natural compound nor a broad-spectrum sEH inhibitor can fulfill.

Quantitative Evidence Differentiating 14,15-EET-SI from Natural EETs and sEH Inhibitors


Metabolic Stability: Resistance to β-Oxidation and Esterification Confers Enhanced Utility in Prolonged Assays

14,15-EET-SI is the methyl sulfonamide analog of the natural eicosanoid 14,15-EET. The substitution of the carboxyl group with a sulfonimide moiety confers resistance to two major metabolic pathways that rapidly inactivate the parent compound: β-oxidation and membrane esterification . While natural 14,15-EET has a short biological half-life due to these processes, the analog 14,15-EET-SI is described as 'metabolically more stable' and is used as a pharmacological tool specifically because it can mimic the actions of endogenous EETs without rapid degradation .

Eicosanoid Signaling Vascular Biology In Vitro Pharmacology

Vascular Activity: Equipotent Vasodilation Compared to Natural 14,15-EET in Coronary Arteries

In functional assays of vascular tone using precontracted bovine coronary arteries, 14,15-EET-SI is reported to be 'equipotent' to natural 14,15-EET as a vasodilatory agonist . A structure-activity relationship study of 14,15-EET analogs determined that 14,15-EET relaxes bovine coronary arterial rings in a concentration-related manner with an ED50 of 10^-6 M (1 µM), and that the methylsulfonimide analog (14,15-EET-SI) retains full activity [1].

Vascular Pharmacology Coronary Circulation EDHF Signaling

Mitogenic Potency: A Potent Inducer of Cell Proliferation Comparable to 14,15-EET

In the LLCPKcl4 renal proximal tubule epithelial cell line, both 14,15-EET and its sulfonimide analog, 14,15-EET-SI, function as potent mitogens, stimulating [3H]thymidine incorporation into cellular DNA. The primary research paper reports that among all four EET regioisomers tested (5,6-, 8,9-, 11,12-, and 14,15-EET), 14,15-EET was the most potent mitogen [1]. The study further confirms that the metabolically stable sulfonimide analogs, including 14,15-EET-SI, were also potent mitogens [1].

Cell Proliferation Mitogenesis Renal Epithelial Biology

sEH Inhibition Profile: A Weak Inhibitor, Distinct from Potent Pharmacological sEH Blockers

14,15-EET-SI acts as a weak inhibitor of soluble epoxide hydrolase (sEH), with a reported IC50 of 2.03 µM (2030 nM) in an assay using 14,15-EET as the substrate [1]. This is in stark contrast to dedicated sEH inhibitors developed for therapeutic or pharmacological intervention. For example, AUDA, a first-generation sEH inhibitor designed to mimic 14,15-EET, exhibits IC50 values of 3-10 nM for human sEH and 18 nM for mouse sEH . t-AUCB, a later-generation, orally bioavailable inhibitor, is even more potent, with IC50 values of 1.3 nM for human sEH and 8 nM for mouse and rat sEH [2].

Enzyme Inhibition sEH Pharmacology Compound Selectivity

Signaling Mechanism: Activation of Src Kinase and Downstream Tyrosine Phosphorylation Cascades

14,15-EET-SI specifically activates a defined intracellular signaling cascade. In LLCPKcl4 cells, administration of 14,15-EET-SI results in the rapid (within 1 minute) stimulation of c-Src kinase activity and increased tyrosine phosphorylation of several downstream targets, including PI3-kinase, epidermal growth factor receptor (EGFR), and the adaptor protein SHC [1]. This cascade is functionally relevant, as the Src kinase inhibitor genistein, PI3-kinase inhibitors (wortmannin, LY 294002), and the MEK inhibitor PD98059 all significantly inhibited 14,15-EET-SI-stimulated [3H]thymidine incorporation, confirming the pathway's role in mitogenesis [1].

Signal Transduction Tyrosine Kinase Cell Signaling

Defined Research Scenarios Where 14,15-EET-SI Provides Unique Scientific Value


In Vitro Studies of EET-Mediated Signaling Cascades in Renal or Vascular Cells

Investigators requiring sustained activation of 14,15-EET-sensitive pathways (e.g., Src/EGFR/PI3K/MAPK) in cell culture should select 14,15-EET-SI over the natural eicosanoid. The evidence demonstrates that 14,15-EET-SI activates the same downstream signaling events as 14,15-EET but with greater metabolic stability, reducing degradation-related variability in long-term assays (>1 hour) [1]. Typical applications include assessing [3H]thymidine incorporation, monitoring tyrosine phosphorylation events, or evaluating the effect of pathway inhibitors on cellular proliferation [1].

Ex Vivo Vascular Reactivity Studies Focusing on EDHF-Mediated Vasodilation

For experiments using isolated, precontracted coronary artery rings to study endothelium-derived hyperpolarizing factor (EDHF) responses, 14,15-EET-SI is a validated tool that retains full vasodilatory activity equivalent to natural 14,15-EET (ED50 ~ 1 µM) [2]. The compound's enhanced stability makes it particularly suitable for protocols involving extended incubation periods or repeated dosing regimens where natural EETs would be rapidly metabolized .

Differentiating EET Receptor Agonism from sEH Inhibition in Mechanistic Studies

In studies designed to dissect whether a biological effect is due to activation of an EET receptor or due to accumulation of endogenous EETs via sEH inhibition, 14,15-EET-SI serves as a critical control. Its weak sEH inhibitory activity (IC50 = 2.03 µM) means that at standard agonist concentrations (0.1-10 µM), it will not substantially inhibit the enzyme [3]. This contrasts sharply with potent sEH inhibitors like AUDA or t-AUCB, which would elevate all endogenous EETs. Therefore, 14,15-EET-SI is the preferred compound when the goal is to directly mimic the action of a single EET regioisomer without confounding global changes in eicosanoid metabolism .

Investigating Regioisomer-Specific Mitogenic Effects in Epithelial Cells

Researchers studying the differential mitogenic potency of EET regioisomers should use 14,15-EET-SI as the representative for the 14,15-regioisomer. The foundational study by Chen et al. identified 14,15-EET as the most potent mitogen among the four natural regioisomers in renal epithelial cells [1]. Using the stable analog 14,15-EET-SI ensures that the compound being tested maintains its biological activity throughout the duration of the experiment, allowing for a direct and reliable comparison with other regioisomer analogs (e.g., 11,12-EET-SI) or other lipid mediators.

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